molecular formula C9H8N2 B8658021 3-Anilinoprop-2-enenitrile CAS No. 4818-39-7

3-Anilinoprop-2-enenitrile

Cat. No. B8658021
Key on ui cas rn: 4818-39-7
M. Wt: 144.17 g/mol
InChI Key: BIAWTEWJLFFLTI-UHFFFAOYSA-N
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Patent
US06444696B1

Procedure details

A mixture of 2-[3-(2-morpholin-4-ylethoxy)phenyl]acetonitrile (5.0 g) and N,N-diphenylformamidine (5.0 g, 25.5 mmol) in xylene (150 ml). was heated at 100° C. under a nitrogen atmosphere. After 3 h, the reaction mixture was cooled to room temperature and diluted with hexane to give 2-|3-(2-morpholin-4-ylethoxy)benzoyl[-3-phenylaminoacrylonitrile (5.0 g) as a solid.
Name
2-[3-(2-morpholin-4-ylethoxy)phenyl]acetonitrile
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1(CCOC2C=C(CC#N)C=CC=2)CCOCC1.[C:19]1([N:25]([C:28]2[CH:33]=[CH:32]C=CC=2)C=N)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>C1(C)C(C)=CC=CC=1.CCCCCC>[C:19]1([NH:25][CH:28]=[CH:33][C:32]#[N:1])[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1

Inputs

Step One
Name
2-[3-(2-morpholin-4-ylethoxy)phenyl]acetonitrile
Quantity
5 g
Type
reactant
Smiles
N1(CCOCC1)CCOC=1C=C(C=CC1)CC#N
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C=N)C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC=CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 170.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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